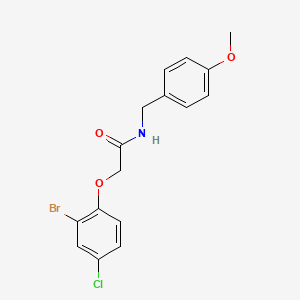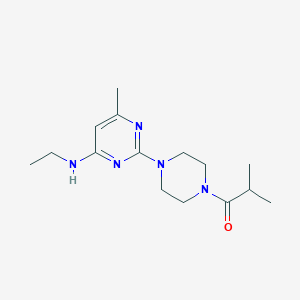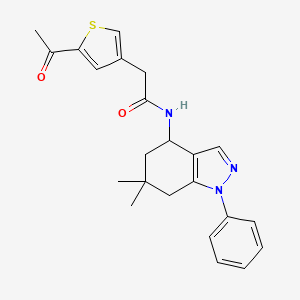![molecular formula C20H25BrN2O2 B5971074 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol, also known as BKM120, is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in cell growth, survival, and metabolism, making it a promising target for cancer therapy.
Mécanisme D'action
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol inhibits the PI3K pathway by binding to the p110α subunit of PI3K, preventing its activation. This leads to a decrease in downstream signaling, including the activation of AKT and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, and can induce cell cycle arrest. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its specificity for the PI3K pathway and its ability to enhance the effectiveness of other cancer therapies. However, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has limitations, such as its low solubility and bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could focus on improving its solubility and bioavailability, as well as identifying biomarkers that can predict response to therapy. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could also be studied in combination with other targeted therapies to enhance its effectiveness. Additionally, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could be studied in other diseases that involve the PI3K pathway, such as diabetes and cardiovascular disease.
In conclusion, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol is a promising small molecule inhibitor that targets the PI3K pathway for cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could lead to improved cancer therapies and new treatments for other diseases involving the PI3K pathway.
Méthodes De Synthèse
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-ethoxybenzylamine to form the corresponding amine. This amine is then reacted with 4-(2-chloroethyl)piperazine to form the final product, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol.
Applications De Recherche Scientifique
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
4-bromo-2-[[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-2-25-20-6-4-3-5-16(20)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-19(17)24/h3-8,13,24H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJHFBEOZZKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[4-(2-ethoxybenzyl)piperazin-1-yl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)

